![molecular formula C24H17F3N6O3S2 B2611268 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide CAS No. 392685-21-1](/img/structure/B2611268.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains several functional groups and heterocyclic rings such as benzo[d]thiazol, furan, and triazole. These groups are often found in biologically active compounds and materials with interesting properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. Detailed structural analysis would typically involve techniques like NMR, HR-MS, and FT-IR spectroscopy .Chemical Reactions Analysis
The compound contains several reactive sites that could undergo various chemical reactions. For example, the thiazole ring might participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. Typically, such properties are studied using a combination of experimental and theoretical methods .Applications De Recherche Scientifique
Synthesis and Spectroscopic Study
The compound is related to a class of novel heterocyclic compounds, demonstrating significant interest in synthetic organic chemistry. For instance, Patel et al. (2015) reported on the synthesis and characterization of related heterocyclic compounds, showing a methodology that could be adapted for the synthesis of such complex structures. These compounds were characterized through various spectroscopic methods, highlighting their potential in the development of new materials or drugs with specific biological activities Patel, Patel, & Shah, 2015.
Antimicrobial Activity
Research into benzothiazole derivatives, such as those by Bikobo et al. (2017), has shown that these compounds exhibit promising antimicrobial properties. This indicates potential applications of the compound in antimicrobial therapy, providing a basis for the development of new treatments against resistant strains of bacteria and fungi Bikobo, Vodnar, Stana, Tiperciuc, Nastasă, Douchet, & Oniga, 2017.
Corrosion Inhibition
In the field of materials science, benzothiazole derivatives have been evaluated for their effectiveness as corrosion inhibitors. Hu et al. (2016) synthesized benzothiazole compounds and assessed their inhibition efficiency against steel corrosion, revealing that these compounds offer superior stability and higher inhibition efficiencies. This suggests that the compound under discussion may also find application as a corrosion inhibitor, contributing to the protection of metals in aggressive environments Hu, Meng, Ma, Zhu, Jun, Chao, & Cao, 2016.
Anticancer Activity
Compounds bearing the benzothiazole moiety have been studied for their anticancer properties. Ravinaik et al. (2021) designed and synthesized N-substituted benzamides, showing moderate to excellent anticancer activity in cell-based assays. This highlights the therapeutic potential of such compounds in oncology, suggesting the compound may also exhibit anticancer activities worthy of further exploration Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021.
Propriétés
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17F3N6O3S2/c25-24(26,27)14-5-3-6-15(11-14)33-19(12-28-21(35)17-8-4-10-36-17)31-32-23(33)37-13-20(34)30-22-29-16-7-1-2-9-18(16)38-22/h1-11H,12-13H2,(H,28,35)(H,29,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJZUSXGNMGVECZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(N3C4=CC=CC(=C4)C(F)(F)F)CNC(=O)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17F3N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
558.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-trans-[Bis(t-butyloxycarbonyl)-guanidino]cyclohexane carboxylic acid](/img/structure/B2611185.png)
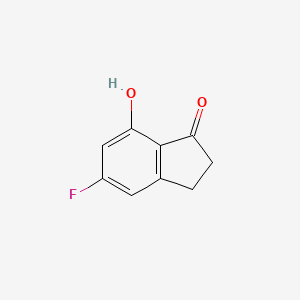


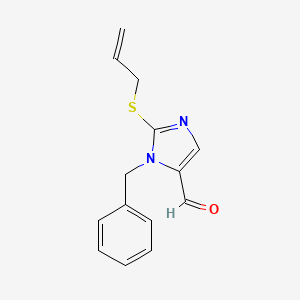
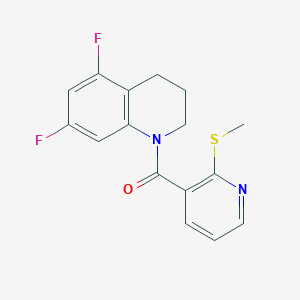
![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(4-pyridyl)carboxamide](/img/structure/B2611196.png)
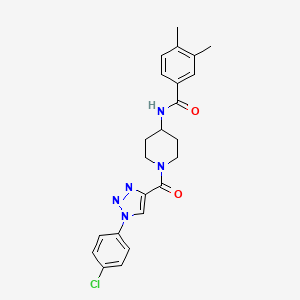
![N-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2611198.png)
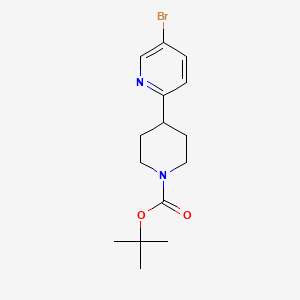
![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate](/img/structure/B2611202.png)
![1-(indolin-1-yl)-2-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2611205.png)
![6,6-Dimethyl-5,6-dihydroindolo[1,2-a]quinoxaline hydrochloride](/img/structure/B2611206.png)
![4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-5-methyl-1H-1,2,3-triazole](/img/structure/B2611207.png)